2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one
Description
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
2-amino-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10ClN3O/c11-7-4-2-1-3-6(7)8-5-9(15)14-10(12)13-8/h1-4,8H,5H2,(H3,12,13,14,15) |
InChI Key |
NJGDXTFECWVCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(NC1=O)N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction-Based Synthesis
The classical and most widely used approach to synthesize tetrahydropyrimidinones is the Biginelli reaction , a three-component condensation involving:
- An aldehyde (in this case, 2-chlorobenzaldehyde),
- A β-ketoester or 1,3-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate),
- Urea or thiourea.
Key points from recent research :
- The Biginelli reaction can be catalyzed by various acids or Lewis acids, or even performed under solvent-free or microwave-assisted conditions to improve yields and reduce reaction times.
- Guanidine derivatives can be used to obtain 2-amino-substituted dihydropyrimidines, which are structurally related to the target compound.
- Ultrasound and microwave irradiation have been employed to enhance the reaction efficiency, especially for aromatic aldehydes like 2-chlorobenzaldehyde.
- Solvent-free conditions and catalysts such as Bi(NO3)3·5H2O or ZrCl4 have been reported to afford good yields of dihydropyrimidinones.
| Component | Role | Example for Target Compound |
|---|---|---|
| Aldehyde | Provides 6-position substituent | 2-Chlorobenzaldehyde |
| β-Ketoester or diketone | Forms the pyrimidinone ring | Acetylacetone or ethyl acetoacetate |
| Urea or guanidine | Provides amino group at 2-position | Urea or guanidine hydrochloride |
- Temperature: 80–110 °C (can be optimized depending on catalyst and method)
- Solvent: DMSO, ethanol, or solvent-free
- Catalyst: Acidic catalysts (e.g., Bi(NO3)3·5H2O), Lewis acids, or none (microwave/ultrasound-assisted)
- Time: 1–8 hours depending on method
- Microwave-assisted Biginelli reactions with 2-chlorobenzaldehyde and urea yield the desired tetrahydropyrimidinone efficiently.
- Kornblum oxidation can be used to generate aldehydes in situ from benzyl halides, which then participate in the Biginelli reaction in a one-pot manner.
- The use of guanidine instead of urea can lead to 2-amino derivatives, but with limitations depending on the β-ketoester used.
Stepwise Synthesis via Halogenated Intermediates
Another approach involves preparing halogenated pyrimidine intermediates followed by nucleophilic substitution:
- Starting from 2-amino-4,6-dihydroxypyrimidine, chlorination with phosphorus oxychloride (POCl3) yields 2-amino-4,6-dichloropyrimidine.
- Subsequent substitution of the 6-chloro group with 2-chlorophenyl nucleophiles or via cross-coupling reactions can introduce the 2-chlorophenyl substituent.
- The tetrahydropyrimidinone ring can be formed or reduced in later steps.
Key parameters from patent US5698695A :
| Parameter | Value/Range | Notes |
|---|---|---|
| Reagents | 2-Amino-4,6-dihydroxypyrimidine + POCl3 | Chlorination step |
| POCl3 to pyrimidine ratio | 2.8:1 to 5:1 (preferably 3.4:1 to 4.2:1) | Controls slurry viscosity and reaction efficiency |
| Temperature | 40–90 °C (preferably 55–68 °C) | Higher temps reduce yield due to side reactions |
| Acid-removing agent | N,N-dimethylaniline (1.7–2.5 mol per mol pyrimidine) | Neutralizes HCl formed |
| Reaction time | Several hours | Optimized for yield and purity |
| Yield | ~70% | After recrystallization |
This method is advantageous for producing chlorinated pyrimidine intermediates that can be further elaborated to the target compound.
Alternative Synthetic Routes
- Bromination of 1,4-cyclohexanedione followed by condensation with thiourea or N-acylthiourea can yield tetrahydropyrimidinone derivatives.
- Protective group strategies may be employed to maintain amino groups during multi-step syntheses.
- Hydrogenation or reduction steps may be used to convert pyrimidinone precursors to tetrahydropyrimidinones.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Biginelli Reaction (Classical) | 2-Chlorobenzaldehyde, urea, acetylacetone, acid catalyst, heat | Simple, one-pot, versatile | Longer reaction times, side products | 60–85 |
| Microwave/Ultrasound-Assisted Biginelli | Same as above, with microwave or ultrasound irradiation | Faster reaction, higher yields | Requires specialized equipment | 75–90 |
| Chlorination of Dihydroxypyrimidine + Substitution | 2-Amino-4,6-dihydroxypyrimidine, POCl3, N,N-dimethylaniline, nucleophilic substitution | High purity intermediates, scalable | Multi-step, toxic reagents (POCl3) | ~70 |
| Bromination + Thiourea Condensation | 1,4-Cyclohexanedione, bromine, thiourea | Selective halogenation | Multi-step, protective groups needed | Variable |
Detailed Research Findings and Notes
- The Biginelli reaction remains the most practical and widely used method for synthesizing tetrahydropyrimidinones, including 2-amino-6-(2-chlorophenyl) derivatives, due to its simplicity and adaptability to various substituents.
- Microwave and ultrasound-assisted methods significantly reduce reaction times and improve yields, making them attractive for research and industrial applications.
- The chlorination of dihydroxypyrimidine with phosphorus oxychloride is a well-documented method to prepare chlorinated pyrimidine intermediates, which can be further functionalized to the target compound. This method requires careful control of reagent ratios and temperature to optimize yield and minimize side reactions.
- Protective group chemistry and selective halogenation are important in multi-step syntheses to maintain functional group integrity.
- The use of environmentally safer catalysts and solvent-free conditions is an emerging trend to improve the sustainability of these syntheses.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various tetrahydropyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted pyrimidines can inhibit bacterial growth effectively. The presence of the chlorophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anti-inflammatory Activity
Several studies have evaluated the anti-inflammatory potential of related compounds. For example, dihydropyrimidinones have been tested for their ability to reduce edema in animal models. The anti-inflammatory activity is often compared with standard drugs like diclofenac sodium. Compounds with specific substitutions on the pyrimidine ring have shown promising results in reducing inflammation markers.
| Compound | Anti-inflammatory Activity (%) | Reference |
|---|---|---|
| 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one | TBD | |
| Diclofenac Sodium | 86.4 |
Antifilarial Activity
Dihydropyrimidine derivatives have been explored for their antifilarial properties against Brugia malayi. In vitro studies demonstrated that certain compounds led to a complete loss of motility in adult worms at specific concentrations. This suggests a potential pathway for developing new antifilarial agents based on this scaffold.
Anticonvulsant Activity
The anticonvulsant properties of related pyrimidine derivatives were assessed using the maximal electroshock seizure method in animal models. Compounds with electron-withdrawing groups showed enhanced anticonvulsant activity compared to controls.
Case Studies
- Synthesis and Evaluation : A study synthesized various dihydropyrimidine derivatives and evaluated their biological activities. The results indicated that specific substitutions significantly affected the pharmacological profiles of these compounds.
- Mechanistic Insights : Investigations into the mechanisms of action revealed that some dihydropyrimidines interact with enzymes involved in inflammatory pathways or microbial resistance mechanisms.
Mechanism of Action
The mechanism of action of 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
The 2-phenylethyl substituent in the BACE1 inhibitor (3WB4) improves target selectivity through extended hydrophobic interactions .
Hydrogen-Bonding and Crystallography :
- Analogs like 3-mesityl-1-[(pyridin-2-yl)methyl]-3,4,5,6-tetrahydropyrimidin exhibit O–H⋯N and C–H⋯O hydrogen bonds in their crystal lattices, stabilizing their solid-state structures . Similar interactions may govern the solubility and crystallinity of the target compound.
Applications: Azo-functionalized tetrahydropyrimidin derivatives () serve as initiators in polymerization, highlighting the versatility of this scaffold beyond medicinal chemistry .
Electronic and Steric Properties
The 2-chlorophenyl substituent introduces a meta-directing, electron-withdrawing chlorine atom, which may reduce electron density at the pyrimidinone ring compared to analogs with electron-donating groups (e.g., methoxy in ). This could influence reactivity in nucleophilic substitution or hydrogen-bonding capacity.
Biological Activity
2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. The compound can be synthesized from readily available starting materials through methods such as microwave-assisted synthesis or classical heating techniques.
Antimicrobial Properties
Several studies have evaluated the antimicrobial properties of pyrimidine derivatives, including this compound. These compounds have demonstrated activity against various bacterial strains and fungi. For instance, a derivative with a similar structure showed promising results against Gram-positive and Gram-negative bacteria, indicating that modifications in the pyrimidine ring can enhance antimicrobial efficacy .
Antiparasitic Activity
Research has highlighted the antiparasitic potential of pyrimidine derivatives. In particular, compounds structurally related to this compound have been tested against Trypanosoma cruzi, the causative agent of Chagas disease. These studies suggest that modifications in the structure can significantly influence activity levels against intracellular amastigotes and trypomastigotes .
Enzyme Inhibition
Pyrimidine derivatives are known to exhibit enzyme inhibitory effects. For example, they may act as inhibitors of key enzymes involved in nucleic acid metabolism or signal transduction pathways. The specific binding affinity and inhibition constants for various targets are essential for understanding their mechanism of action .
Structure-Activity Relationships (SAR)
The SAR studies on pyrimidine derivatives indicate that the presence of specific substituents on the aromatic ring significantly influences biological activity. In particular:
- Chlorine Substituent : The presence of a chlorine atom at the para position enhances lipophilicity and may improve binding affinity to biological targets.
- Amino Group : The amino group at position 2 is crucial for maintaining biological activity and can participate in hydrogen bonding with target receptors .
Case Studies
-
Antimicrobial Evaluation : A study evaluated a series of pyrimidine derivatives against common pathogens like E. coli and S. aureus. The results indicated that compounds with a chlorophenyl moiety exhibited superior antimicrobial activity compared to their non-chlorinated counterparts.
Compound Activity (MIC µg/mL) Target Bacteria A 32 E. coli B 16 S. aureus C 64 K. pneumoniae -
Antiparasitic Activity : Another investigation focused on the antiparasitic effects of related compounds on Trypanosoma cruzi. Results demonstrated that certain derivatives led to significant reductions in parasite load in vitro.
Compound IC50 (µM) Effectiveness (%) D 21.71 66 E 53.03 52
Q & A
Q. What are the standard protocols for synthesizing 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one?
The synthesis typically involves condensation reactions between substituted thioureas and α,β-unsaturated carbonyl compounds under basic conditions. For example:
- Step 1 : React a 2-chlorophenyl-substituted thiourea precursor with an α,β-unsaturated ketone in ethanol or DMF.
- Step 2 : Use microwave-assisted heating (100–120°C, 1–3 hrs) or reflux conditions to cyclize the intermediate into the tetrahydropyrimidinone core.
- Purification : Recrystallization from dichloromethane/diethyl ether mixtures yields pure crystals (e.g., 72–83% yields in analogous syntheses) .
Q. How is X-ray crystallography applied to determine the structure of this compound?
Key steps include:
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Agilent Xcalibur with MoKα radiation, λ = 0.7107 Å) to measure reflections at 291 K.
- Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
- Refinement : Optimize atomic coordinates and thermal parameters using SHELXL-97, achieving R-factors < 0.055 .
- Visualization : Generate ORTEP diagrams with OLEX2 or WinGX for molecular geometry analysis .
Table 1 : Example Crystallographic Parameters (from analogous compounds)
| Parameter | Value (Orthorhombic System) |
|---|---|
| Space group | Pbn21 |
| a, b, c (Å) | 9.1156, 14.1582, 27.6012 |
| V (ų) | 3562.2 |
| Z | 8 |
| R-factor | 0.055 |
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data between studies?
Discrepancies in unit cell parameters or bond lengths may arise from:
- Temperature Effects : Compare data collected at 298 K vs. 291 K (e.g., thermal expansion impacts lattice constants) .
- Refinement Strategies : Use SHELXL’s TWIN/BASF commands for twinned crystals or apply Hirshfeld atom refinement (HAR) for hydrogen bonding ambiguities .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Q. What experimental designs are recommended for studying bioactivity (e.g., enzyme inhibition)?
- Target Selection : Prioritize enzymes with structural homology to beta-secretase (BACE1), as tetrahydropyrimidinones are known protease inhibitors .
- Crystallographic Screening : Co-crystallize the compound with the target enzyme (e.g., β-secretase) to resolve binding modes at 1.8–2.2 Å resolution .
- Assay Optimization : Use fluorescence-based assays (e.g., FRET substrates) with IC50 measurements in triplicate to account for variability .
Q. How can substituent effects on reactivity and stability be systematically analyzed?
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to predict electronic effects of substituents (e.g., 2-chlorophenyl vs. trifluoromethyl groups) on ring puckering .
- Kinetic Studies : Monitor reaction intermediates via in situ NMR or LC-MS under varying pH (4–10) and temperature (25–80°C) .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity tracking .
Methodological Notes
- Software : SHELX (structure refinement), ORTEP-3 (visualization), and WinGX (data integration) are critical for crystallographic workflows .
- Synthesis : Optimize substituent compatibility using Design of Experiments (DoE) to minimize byproducts .
- Ethical Compliance : Dispose of chlorinated intermediates via licensed waste management protocols to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
